molecular formula C16H18N4S B1493722 N-Demethyl Olanzapine-d8 CAS No. 786686-82-6

N-Demethyl Olanzapine-d8

Cat. No.: B1493722
CAS No.: 786686-82-6
M. Wt: 306.5 g/mol
InChI Key: FHPIXVHJEIZKJW-COMRDEPKSA-N
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Description

N-Demethyl Olanzapine-d8 is a useful research compound. Its molecular formula is C16H18N4S and its molecular weight is 306.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

N-Demethyl Olanzapine-d8, also known as N-Desmethylolanzapine, is a metabolite of Olanzapine . Olanzapine is an atypical antipsychotic drug that functions as a selective monoaminergic antagonist . It has high binding affinity for the serotonin (5-HT 2A/2C), dopamine (D1–4), muscarinic (M1–5), histamine H1, and adrenergic α1 receptors . These receptors are the primary targets of Olanzapine and likely the targets of this compound as well.

Mode of Action

This means it binds to these receptors and blocks or dampens the neurotransmitter signals . Given that this compound is a metabolite of Olanzapine, it may have similar interactions with these receptors.

Biochemical Pathways

Olanzapine affects several biochemical pathways due to its broad spectrum of receptor antagonism. It primarily impacts the dopaminergic pathways in the mesolimbic system, which is associated with its antipsychotic effects . It also influences serotonergic, muscarinic, histaminergic, and adrenergic pathways, contributing to its diverse pharmacological profile

Pharmacokinetics

Olanzapine is extensively metabolized in the body to form various metabolites, including this compound . This metabolism is primarily carried out by the enzymes CYP1A2 and CYP2D6 . The metabolites, including this compound, are pharmacologically inactive

Result of Action

The parent compound, olanzapine, has been shown to reduce symptoms of schizophrenia and bipolar disorder, likely due to its antagonistic effects on various neurotransmitter receptors . As this compound is a metabolite of Olanzapine, it is considered to be pharmacologically inactive .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status. For instance, the activity of the CYP1A2 and CYP2D6 enzymes, which metabolize Olanzapine to this compound, can be affected by other medications and certain lifestyle factors .

Properties

IUPAC Name

2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-COMRDEPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting material C (prepared according to the above, 140 mg, 0.53 mmol) was added to a mixture of dry dimethyl sulfoxide (1 ml), dry toluene (1 ml), and piperazine (140 mg, 1.6 mmol). The stirred solution was then heated at 125° C. under nitrogen for 5 h and cooled to room temperature. Then distilled water (2 ml) was added, while the temperature is kept below 25° C. After stirring at 5° C. for 30 minute, the suspension was cooled overnight and the solid D was filtered, washed with chilled water, and dried at 70° C. under reduced pressure; yield 69%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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